Welcome to the BenchChem Online Store!
molecular formula C12H11F3O2 B8364722 3-Cyclopropyl-4-trifluoromethylbenzoic acid methyl ester

3-Cyclopropyl-4-trifluoromethylbenzoic acid methyl ester

Cat. No. B8364722
M. Wt: 244.21 g/mol
InChI Key: SFXLFLRPFFTCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09422240B2

Procedure details

Instead of 6-(4-bromophenoxy)pyridine-3-carbaldehyde, methyl 4-(trifluoromethyl)-3-{[(trifluoromethyl)sulfonyl]oxy}benzoate (see WO 2007/129745) (2.21 g) was used and treated by the same technique as in Reference Example 13-37(2) to give methyl 3-cyclopropyl-4-(trifluoromethyl)benzoate as a colorless oil (1.42 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 4-(trifluoromethyl)-3-{[(trifluoromethyl)sulfonyl]oxy}benzoate
Quantity
2.21 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC1C=CC(OC2N=C[C:10]([CH:13]=O)=[CH:9]C=2)=CC=1.[F:17][C:18]([F:38])([F:37])[C:19]1[CH:28]=[CH:27][C:22]([C:23]([O:25][CH3:26])=[O:24])=[CH:21][C:20]=1OS(C(F)(F)F)(=O)=O>>[CH:13]1([C:20]2[CH:21]=[C:22]([CH:27]=[CH:28][C:19]=2[C:18]([F:38])([F:37])[F:17])[C:23]([O:25][CH3:26])=[O:24])[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(OC2=CC=C(C=N2)C=O)C=C1
Step Two
Name
methyl 4-(trifluoromethyl)-3-{[(trifluoromethyl)sulfonyl]oxy}benzoate
Quantity
2.21 g
Type
reactant
Smiles
FC(C1=C(C=C(C(=O)OC)C=C1)OS(=O)(=O)C(F)(F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated by the same technique as in Reference Example 13-37(2)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1C=C(C(=O)OC)C=CC1C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.